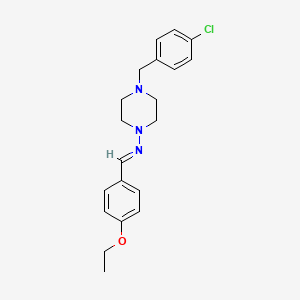

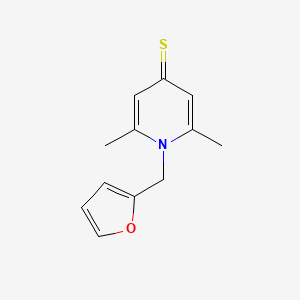

4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine" typically involves multi-step chemical reactions, including Michael addition, Dieckmann condensation, hydrolysis, decarboxylation, and Aldol condensation processes. A specific example includes the synthesis of N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which utilized 4-methylbenzylamine through a series of steps to achieve the target compound (Xue Si-jia, 2012).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the conformation and geometry of the compound. For instance, "4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid," a compound with a somewhat similar structure, was found to have two independent molecules in its asymmetric unit, both adopting a chair conformation for the piperazine ring. The dihedral angles between the piperazine ring and the benzene ring were measured, indicating the spatial arrangement of the molecule's atoms (Md. Serajul Haque Faizi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can lead to the formation of various pharmacologically active compounds. The reactivity of such compounds is often explored through their interactions with other chemical entities, leading to products with potential therapeutic applications. For example, the synthesis and inhibitory activity of 4-(3-chloro-4-methoxybenzyl)aminophthalazines towards phosphodiesterase 5 (PDE5) demonstrate the chemical versatility and potential pharmaceutical relevance of these molecules (N. Watanabe et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the development of pharmaceutical compounds. These properties can affect the compound's bioavailability, stability, and formulation. Analysis of related compounds' physical properties provides insights into their behavior in biological systems and potential for drug development.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for determining a compound's potential as a therapeutic agent. The study of benzylpiperazine derivatives, for example, has led to the discovery of compounds with significant bioactivity, indicating the importance of understanding the chemical properties of such molecules for drug development (H. Ohtaka et al., 1989).

Aplicaciones Científicas De Investigación

Bioactivity in HIV-1 Treatment

Discovery and Bioactivity : Research on bis(heteroaryl)piperazines (BHAPs), including compounds structurally related to 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, led to the discovery of new non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies involved synthesizing and evaluating various analogs for their ability to inhibit HIV-1 reverse transcriptase effectively. The modification of the aryl moiety in the compounds resulted in BHAPs that were significantly more potent than the initial compounds. This work contributes to the ongoing efforts in developing effective treatments for HIV-1 by identifying new potential drug candidates (D. Romero, R. Morge, C. Biles, N. Berrios-Pena, P. May, J. Palmer, P. D. Johnson, H. Smith, M. Busso, C. Tan, 1994).

Cardiotropic Activity

Synthesis and Cardiotropic Effects : Another area of research involving 4-(4-chlorobenzyl)-N-(4-ethoxybenzylidene)-1-piperazinamine derivatives is their potential cardiotropic activity. A study synthesized a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and evaluated their cardiotropic activity. The investigation compared the structure of the triazaalkane linker and the cardiotropic activity of these compounds with previously studied methoxyphenyltriazaalkanes. One compound exhibited significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models, indicating the potential of these derivatives in cardiotropic applications (G. Mokrov, A. M. Likhosherstov, V. V. Barchukov, V. Stolyaruk, I. Tsorin, M. Vititnova, A. G. Rebeko, S. Kryzhanovskii, T. Gudasheva, 2019).

Cancer Cell Cytotoxicity

Novel Derivatives and Cytotoxicity : The cytotoxic activities of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against various cancer cell lines have also been explored. These compounds were designed through a nucleophilic substitution reaction and were evaluated for their ability to inhibit cancer cell growth. The study found that all synthesized compounds showed significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines, suggesting their potential as anticancer agents (M. Yarim, Meric Koksal, I. Durmaz, R. Atalay, 2012).

Propiedades

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-2-25-20-9-5-17(6-10-20)15-22-24-13-11-23(12-14-24)16-18-3-7-19(21)8-4-18/h3-10,15H,2,11-14,16H2,1H3/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNNJEMILRYIFS-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorobenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]-1-piperazinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)